Amino(carboxy)methyl
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Overview
Description
Glycyl radical is an alpha-amino-acid radical derived from glycine. It has a role as a fundamental metabolite. It derives from a glycine.
Scientific Research Applications
1. Protein Methylation and Biological Functions
Protein methylation, specifically the methylation of lysine, arginine, histidine, and dicarboxylic amino acids, plays a crucial role in various biological functions such as gene regulation and signal transduction. This phenomenon, which was first observed in the 1960s, has gained significant interest with advancements in molecular biology techniques (Paik, Paik, & Kim, 2007).
2. Understanding Protein Methylation Mechanisms
The enzymatic modification of proteins by the addition of methyl groups, particularly on carboxyl groups, is reversible and can modulate the activity of target proteins. This understanding has been instrumental in revealing the physiological roles of systems that modify carboxyl groups on proteins (Clarke, 1993).
3. Chemoselective Deprotection in Peptide Synthesis
In peptide synthesis, the chemoselective deprotection of amino and carboxy functions in N-Fmoc-α-amino acid and N-Fmoc-peptide methyl esters can be achieved using specific reagent systems. This process is crucial for developing various biochemical compounds (Gioia et al., 2004).
4. Milestones in Protein Methylation Research
The discovery of methylated lysine in bacterial flagellar proteins marked the beginning of protein methylation research. Today, this field has expanded to encompass a broad range of cellular processes including gene transcription and signal transduction (Murn & Shi, 2017).
5. Biological Methylation and Its Varied Aspects
Biological methylation covers a wide area, including the methylation of amino acids and proteins, and plays a significant role in various metabolic pathways. This area of study has led to insights into the role of S-adenosylmethionine as the sole biological methyl donor compound (Cantoni, 1975).
6. Role of Methylglyoxal in Organisms
Methylglyoxal, a reactive alpha-oxoaldehyde, modifies arginine and lysine residues in proteins, forming products that are associated with complications of diabetes and neurodegenerative diseases. This compound is formed endogenously and can also be found in foodstuffs and beverages (Nemet, Varga-Defterdarović, & Turk, 2006).
properties
Product Name |
Amino(carboxy)methyl |
---|---|
Molecular Formula |
C2H4NO2 |
Molecular Weight |
74.06 g/mol |
InChI |
InChI=1S/C2H4NO2/c3-1-2(4)5/h1H,3H2,(H,4,5) |
InChI Key |
DXMZNKNJOBUNRO-UHFFFAOYSA-N |
Canonical SMILES |
[CH](C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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